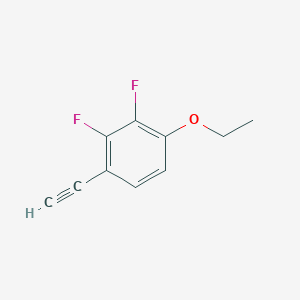

1-Ethoxy-4-ethynyl-2,3-difluorobenzene

Description

Significance of Fluorinated Aromatic Scaffolds in Modern Chemistry

The incorporation of fluorine into aromatic systems is a widely employed strategy in modern drug discovery and materials science. acs.orgresearchgate.net The presence of the two fluorine atoms on the benzene (B151609) ring of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene imparts several beneficial properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter the physicochemical characteristics of a molecule. acs.orgtandfonline.com

Key effects of fluorination on aromatic scaffolds include:

Metabolic Stability : The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation by enzymes in the body. This can increase the bioavailability and half-life of a drug. tandfonline.comnih.gov

Binding Affinity : Fluorine can engage in favorable interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate. researchgate.net

Lipophilicity : Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. tandfonline.comnih.gov

Acidity (pKa) Modification : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption and distribution. nih.govnih.gov

The strategic placement of fluorine atoms can also block sites on a molecule that are susceptible to metabolic attack, thereby directing metabolism towards other, less critical positions. nih.gov This level of control is crucial in the design of effective and stable pharmaceuticals.

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond resists enzymatic cleavage. acs.orgtandfonline.com |

| Membrane Permeability | Often Enhanced | Increased lipophilicity facilitates passage through lipid bilayers. nih.gov |

| Binding Affinity | Can be Increased | Fluorine can form favorable electrostatic and hydrogen bond interactions with target proteins. researchgate.net |

| pKa | Altered | The strong inductive (electron-withdrawing) effect of fluorine can increase the acidity of nearby functional groups. nih.gov |

Role of Ethynyl (B1212043) Moieties in Advanced Organic Synthesis

The ethynyl group (–C≡CH), a terminal alkyne, is an exceptionally versatile functional group in organic synthesis. numberanalytics.comnih.gov Its presence in 1-Ethoxy-4-ethynyl-2,3-difluorobenzene provides a reactive handle for constructing more elaborate molecular architectures. Alkynes are linear and relatively unhindered, making them excellent partners in a wide array of chemical transformations. nih.gov

The terminal hydrogen of the ethynyl group is notably acidic compared to hydrogens on alkanes and alkenes, allowing for its removal by a strong base to form a metal acetylide. libretexts.orgwikipedia.org This acetylide anion is a potent nucleophile used to form new carbon-carbon bonds, a critical step in building molecular complexity. libretexts.org

| Reaction Type | Description | Significance |

|---|---|---|

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. | Forms a C(sp)-C(sp²) bond, widely used to link aromatic systems. |

| Click Chemistry (Cycloadditions) | The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a triazole ring. | Highly efficient and specific reaction for linking molecular fragments. nih.gov |

| Hydration | Addition of water across the triple bond, typically catalyzed by mercury salts, to form a ketone. libretexts.orgwikipedia.org | Converts the alkyne into a carbonyl functional group. |

| Hydrogenation | Reduction of the triple bond to a double bond (alkene) or a single bond (alkane). Can be controlled to form cis or trans alkenes. masterorganicchemistry.com | Provides access to different levels of saturation with stereochemical control. |

| Alkylation | The acetylide anion reacts with alkyl halides to form a new C-C bond. libretexts.orgwikipedia.org | Extends the carbon chain of the molecule. |

Strategic Positioning of the Ethoxy Functionality on the Aromatic Ring

The ethoxy group (–OCH₂CH₃) is an ether functionality attached to the aromatic ring. As a substituent, it significantly influences the electronic properties of the difluorobenzene core. The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +R or +M effect). stackexchange.comquora.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the ethoxy group.

This effect makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. libretexts.org Groups that donate electrons and increase the rate of EAS are known as "activating groups." lumenlearning.comwikipedia.org Furthermore, the ethoxy group directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-ethynyl-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-3-7-5-6-8(13-4-2)10(12)9(7)11/h1,5-6H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEXLJBXLIGKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C#C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Insights

Electrophilic Aromatic Substitution Pathways on the Difluorobenzene Core

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for arenes. wikipedia.org The regiochemical outcome of such reactions on 1-Ethoxy-4-ethynyl-2,3-difluorobenzene is dictated by the interplay of the electronic effects of its four substituents. The directing effects of these groups are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| Ethoxy (-OEt) | 1 | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| Fluoro (-F) | 2, 3 | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| Ethynyl (B1212043) (-C≡CH) | 4 | Electron-withdrawing | Weakly electron-releasing | Deactivating | Meta |

The dominant activating group on the ring is the ethoxy substituent, which strongly directs incoming electrophiles to its ortho and para positions. uci.edu However, the para position is already occupied by the ethynyl group. The two ortho positions relative to the ethoxy group are C6 and C2. The C2 position is blocked by a fluorine atom. Therefore, the primary site for electrophilic attack is predicted to be the C6 position.

The two fluorine atoms are deactivating but also ortho, para-directing. uci.edu The ethynyl group is deactivating and generally considered a meta-director for electrophilic substitution due to its strong electron-withdrawing inductive effect. rsc.org The combined deactivating influence of the fluorine and ethynyl groups makes the ring less nucleophilic than benzene (B151609), requiring harsher conditions for substitution to occur compared to non-fluorinated analogues. minia.edu.eglibretexts.org The most probable position for substitution is C6, driven by the powerful activating and directing effect of the ethoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Arenes

The presence of two strongly electronegative fluorine atoms renders the aromatic ring of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netpreprints.org This type of reaction provides a transition-metal-free pathway for C-F bond functionalization. preprints.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govcolby.edu

For a successful SNAr reaction, the ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. youtube.com In this molecule, the fluorine atoms and the ethynyl group serve this purpose. Nucleophilic attack can theoretically occur at the carbons bearing the fluorine atoms (C2 and C3).

The regioselectivity of the substitution is influenced by the other substituents:

Attack at C2: The negative charge of the intermediate would be stabilized by the adjacent fluorine at C3 and the ethynyl group at C4.

Attack at C3: The intermediate's negative charge would be stabilized by the adjacent fluorine at C2 and the ethynyl group at C4.

Generally, in polyfluoroarenes, substitution tends to occur at the position para to a strong electron-withdrawing group. researchgate.net While the ethynyl group is at the C4 position, the relative activation of the C2 and C3 positions would depend on the specific nucleophile and reaction conditions. The ethoxy group, being electron-donating, would slightly disfavor nucleophilic attack at the adjacent C2 position. Therefore, substitution at the C3 position might be kinetically or thermodynamically favored in some cases.

Transformations of the Ethynyl Functional Group

The terminal alkyne is a versatile functional group that can undergo a wide array of chemical transformations. byjus.com

The carbon-carbon triple bond can undergo addition reactions, typically with electrophilic reagents. Due to the high electron density of the π-bonds, alkynes readily react with electrophiles, although they are often less reactive than corresponding alkenes. libretexts.orgmasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne would follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (the one with the most hydrogens) and the halide adding to the more substituted carbon. libretexts.orglibretexts.org A second addition can occur to form a geminal dihalide.

Halogenation: The addition of halogens (X₂) like Br₂ or Cl₂ across the triple bond first yields a dihaloalkene, which can then react further to produce a tetrahaloalkane. byjus.comscienceready.com.au

Terminal alkynes are key components in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemie-brunschwig.ch This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal ethynyl group with an organic azide (B81097) (R-N₃). thermofisher.com The reaction is known for its high yield, mild conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. chemie-brunschwig.chthermofisher.com The ethynyl group of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene is an ideal handle for such transformations.

The ethynyl group can be modified through both oxidation and reduction.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. masterorganicchemistry.comlibretexts.org For a terminal alkyne, this reaction yields a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal alkyne carbon). masterorganicchemistry.com This would transform the 1-Ethoxy-4-ethynyl-2,3-difluorobenzene into 4-ethoxy-2,3-difluorobenzoic acid.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with catalysts like palladium or platinum will reduce the alkyne first to an alkene and then fully to an alkane. byjus.comlibretexts.org This would convert the ethynyl group to an ethyl group.

Directed Functionalization of Carbon-Hydrogen and Carbon-Fluorine Bonds

Modern synthetic methods allow for the direct functionalization of C-H and C-F bonds, often using transition-metal catalysis.

Directed C-H Functionalization: This strategy utilizes a directing group on the aromatic ring to guide a catalyst to a specific C-H bond, typically in the ortho position, enabling its selective conversion to a new functional group. acs.org In 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, the oxygen atom of the ethoxy group could potentially act as a directing group. This would direct functionalization to the C-H bond at the C6 position, the only available ortho position. This approach offers a powerful way to introduce substituents at a site that might be difficult to access through classical electrophilic substitution. nih.govsciencesconf.org

C-F Functionalization: The activation and functionalization of strong C-F bonds is a challenging but rapidly developing area of research. baranlab.orgnih.gov Transition-metal catalysts can mediate the cleavage of an aromatic C-F bond, allowing for cross-coupling reactions that form new C-C, C-N, or C-O bonds. researchgate.netresearchgate.net Applying this to 1-Ethoxy-4-ethynyl-2,3-difluorobenzene would involve the selective replacement of one of the fluorine atoms. Achieving regioselectivity between the C2-F and C3-F bonds would be a significant challenge, likely influenced by the choice of catalyst, ligand, and reaction conditions. acs.org

Transition Metal-Mediated C-H/C-F Functionalization

Transition metal catalysis provides a powerful toolkit for the selective functionalization of C-H and C-F bonds, which are typically unreactive. nih.gov In the context of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, the presence of both aryl C-H and C-F bonds, as well as the terminal alkyne C-H bond, offers multiple sites for catalytic transformation.

While specific studies on 1-Ethoxy-4-ethynyl-2,3-difluorobenzene are not extensively documented in publicly available literature, the principles of transition metal-catalyzed C-H activation can be applied. The ethoxy group, being an ortho-, para-directing group, can direct transition metals such as palladium, rhodium, or ruthenium to activate the C-H bonds at the ortho positions (C5 and C6). However, the steric hindrance and electronic effects from the adjacent fluorine atoms at C2 and C3 would significantly influence the regioselectivity and efficiency of such reactions.

The terminal ethynyl C-H bond is another prime site for functionalization. Transition metal catalysts, particularly copper and palladium, are well-known to facilitate coupling reactions at this position, such as Sonogashira, Glaser, and Hay couplings. For instance, a copper catalyst could be employed for the oxidative C(sp)-H functionalization of the terminal alkyne. nih.gov

C-F bond functionalization is a more challenging transformation due to the high bond dissociation energy of the C-F bond. However, low-valent transition metal complexes, particularly those of nickel, palladium, and rhodium, have been shown to mediate C-F activation, often through oxidative addition. In 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, the C-F bonds at the 2 and 3 positions are susceptible to such activation, potentially leading to cross-coupling or defluorinative functionalization reactions. The specific reaction conditions and the choice of catalyst and ligands would be crucial in determining the outcome of these transformations.

Table 1: Potential Transition Metal-Mediated Functionalization Sites of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene

| Functionalization Site | Type of Reaction | Potential Catalysts |

| Aryl C-H (C5, C6) | Direct Arylation, Alkenylation | Pd, Rh, Ru |

| Ethynyl C-H | Sonogashira, Glaser, Hay Coupling | Cu, Pd |

| Aryl C-F (C2, C3) | Cross-Coupling, Defluorination | Ni, Pd, Rh |

Organic Photoredox Catalysis for Arene Functionalization

Organic photoredox catalysis has emerged as a mild and powerful strategy for the functionalization of aromatic compounds. This methodology utilizes organic dyes as photocatalysts that, upon visible light irradiation, can initiate single-electron transfer (SET) processes to activate substrates.

For 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, the electron-rich nature of the ethoxy-substituted benzene ring makes it a suitable candidate for oxidative quenching of an excited photocatalyst. This would generate a radical cation intermediate, which is highly reactive towards nucleophilic attack. The regioselectivity of this nucleophilic addition would be influenced by the electronic and steric effects of the substituents. While specific studies on this molecule are lacking, related research on the difunctionalization of alkenes and alkynes using metal-free dye-based photoredox catalysts such as Eosin Y, Rose Bengal, and 4CzIPN highlights the potential for such transformations. researchgate.net

The ethynyl group can also participate in photoredox-catalyzed reactions. For instance, it could undergo radical addition reactions or participate in cycloadditions initiated by the photocatalyst. The difluoro substituents would influence the redox potential of the molecule, thereby affecting the feasibility of the SET process and the subsequent reaction pathways.

Stereoelectronic Effects of Fluorine and Ethoxy Substituents on Reactivity

The reactivity of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene is profoundly influenced by the stereoelectronic properties of its fluorine and ethoxy substituents.

The two fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present. The -I effect of the fluorine atoms also increases the acidity of the aryl C-H protons, which could facilitate metalation-based functionalization strategies.

The combination of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group creates a push-pull electronic environment on the benzene ring. This electronic polarization can significantly impact the molecule's dipole moment and its interaction with catalysts and other reagents.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is essential for optimizing reaction conditions and predicting product outcomes. For reactions involving 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, mechanistic investigations would likely involve a combination of experimental and computational techniques.

For photoredox-catalyzed reactions, mechanistic investigations would involve techniques such as fluorescence quenching studies to confirm the interaction between the photocatalyst and the substrate, and cyclic voltammetry to determine the redox potentials of the species involved. The identification of radical intermediates could be achieved through trapping experiments or spectroscopic methods like electron paramagnetic resonance (EPR).

Kinetic analysis of reactions involving substituted aromatic compounds often involves the use of Hammett plots to correlate reaction rates with the electronic properties of the substituents. Such studies on derivatives of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene could provide quantitative insights into the electronic effects of the ethoxy and difluoro groups on the reaction rates.

Advanced Characterization and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties of molecules. For derivatives of ethoxy-difluorobenzene, these computational methods offer a powerful means to investigate molecular geometry, electronic structure, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of compounds analogous to 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, such as 4-ethoxy-2, 3-difluoro benzamide, DFT calculations, often using the B3LYP exchange-correlation functional with various basis sets, are employed to determine the most stable molecular conformation. This is achieved by performing a potential energy surface (PES) scan, which helps in identifying the global minimum energy structure.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related difluoro-substituted benzene (B151609) rings, the C-C bond lengths within the aromatic ring are typically calculated to be around 1.39 Å, while C-F bonds are in the range of 1.35 Å. The geometry of the ethoxy group and its orientation relative to the benzene ring are also determined, providing a complete three-dimensional model of the molecule. This theoretical structure is foundational for understanding the molecule's physical and chemical properties.

Computational methods are also instrumental in predicting the reactivity and stability of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This gap can also indicate the potential for intramolecular charge transfer. Global chemical descriptors, derived from HOMO and LUMO energies, can provide insights into the local and global softness and reactivity, helping to identify the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Computational Parameters for a Related Compound (4-ethoxy-2, 3-difluoro benzamide)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with basis set |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with basis set |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Varies with basis set |

| Dipole Moment | Measure of the net molecular polarity | Varies with basis set |

Spectroscopic Analyses for Structural and Electronic Characterization

Spectroscopic techniques provide experimental data that complements and validates computational findings. For a comprehensive understanding of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, a suite of spectroscopic methods would be employed to probe its structural details and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in 1-Ethoxy-4-ethynyl-2,3-difluorobenzene. The chemical shifts, coupling constants, and signal multiplicities would allow for the unambiguous assignment of each proton and carbon in the molecule, confirming the connectivity of the ethoxy, ethynyl (B1212043), and difluorobenzene fragments. For example, the protons of the ethoxy group would typically appear as a triplet and a quartet in the ¹H NMR spectrum.

While specific data for the target molecule is limited, ¹⁹F NMR would also be crucial for characterizing the fluorine atoms on the benzene ring. Although less common, ²H (Deuterium) NMR spectroscopy could be employed to study the dynamic behavior of the molecule, such as the rotational dynamics of the ethoxy group, by selectively labeling the molecule with deuterium.

UV-Visible absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy are key techniques for investigating the optical properties of a molecule. The UV-Visible spectrum reveals the electronic transitions that occur when the molecule absorbs light. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground state and the excited state.

Photoluminescence spectroscopy provides information about the de-excitation pathways of the molecule after it has absorbed light. The emission spectrum can reveal the energy of the emitted photons and the efficiency of the luminescence process (quantum yield). These optical properties are of particular interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

A strong correlation exists between experimentally observed spectroscopic properties and computationally predicted electronic properties. For instance, the energy of the lowest electronic transition observed in the UV-Visible absorption spectrum often corresponds well with the HOMO-LUMO energy gap calculated using time-dependent DFT (TD-DFT). A smaller HOMO-LUMO gap generally corresponds to a lower energy absorption, meaning the molecule will absorb light at longer wavelengths (a red shift).

By comparing the experimental spectroscopic data with the theoretical calculations, a more complete and validated understanding of the electronic structure of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene can be achieved. This correlation is essential for the rational design of new molecules with tailored optical and electronic properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Ethoxy-4-ethynyl-2,3-difluorobenzene |

| 4-ethoxy-2, 3-difluoro benzamide |

| 1,4-Difluorobenzene |

| 1-ETHYNYL-2-FLUOROBENZENE |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for 1-Ethoxy-4-ethynyl-2,3-difluorobenzene has not been reported, we can predict the key features of its solid-state architecture.

Acetylene-Arene Interactions: The ethynyl group (–C≡CH) is a versatile participant in intermolecular interactions. The terminal hydrogen atom is weakly acidic and can act as a hydrogen bond donor. More significantly, the π-system of the triple bond can interact with the electron-rich aromatic ring of an adjacent molecule. This C–H···π interaction is a known structure-directing force in the crystals of other ethynylbenzenes. rsc.org It is anticipated that these interactions would contribute significantly to the crystal lattice of the title compound.

Fluorine-π Stacking: The presence of two fluorine atoms on the benzene ring introduces the possibility of fluorine-involved interactions. Fluorine atoms, being highly electronegative, create regions of positive electrostatic potential on the carbon atoms to which they are attached and a negative electrostatic potential around themselves. This can lead to favorable interactions with the π-system of a neighboring aromatic ring (F···π). Furthermore, weak hydrogen bonds involving the fluorine atoms as acceptors, such as C–H···F, are also expected to play a role in stabilizing the crystal structure. nih.gov

Other Interactions: Van der Waals forces will be ubiquitous, and potential π-π stacking interactions between the benzene rings, though likely influenced by the substitution pattern, may also be present.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Acetylene-Arene | C–H (ethynyl) | π-system (benzene ring) | Significant directional interaction |

| Fluorine-π Stacking | Fluorine atom | π-system (benzene ring) | Contributes to packing efficiency |

| C–H···F Hydrogen Bond | C–H (aromatic/ethoxy) | Fluorine atom | Stabilization of the crystal lattice |

| π-π Stacking | Benzene ring | Benzene ring | Potential contribution, dependent on geometry |

| Van der Waals Forces | All atoms | All atoms | General, non-directional stabilization |

This table is predictive and based on the analysis of similar molecular structures.

In the solid state, molecules adopt a low-energy conformation that allows for efficient packing. For 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, the primary conformational flexibility arises from the ethoxy group.

Dielectric Spectroscopy for Dynamic Behavior in Condensed Phases

Dielectric spectroscopy is a powerful technique for probing the rotational dynamics of molecules with a permanent dipole moment in condensed phases (liquids, liquid crystals, and solids). The technique measures the dielectric permittivity and loss as a function of frequency, providing insights into molecular relaxation processes.

For 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, which possesses a net dipole moment due to its electronegative fluorine and oxygen atoms, a dielectric spectroscopy study would be highly informative. Such a study, though not yet published, would be expected to reveal information about:

Intramolecular Dynamics: The rotation of the ethoxy group around the C(ring)–O bond could potentially be detected as a secondary, higher-frequency relaxation process.

Phase Transitions: In the solid state, dielectric spectroscopy can detect the onset of molecular motions that occur at phase transitions, such as the transition from a crystalline solid to a more disordered phase where molecular rotation becomes possible.

The investigation of the dielectric properties of this and related compounds could be valuable for applications in materials science, particularly in the development of liquid crystals and other dielectric materials. nih.gov

Applications in Advanced Materials Science

Building Blocks for Conjugated Polymers and Functional Materials

The terminal ethynyl (B1212043) group is a key feature of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, rendering it an ideal monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double or triple bonds along their backbone, possess unique electronic and optical properties. The Sonogashira cross-coupling reaction is a primary method used to incorporate such ethynyl-containing molecules into polymer chains, forming carbon-carbon bonds between the alkyne and an aryl or vinyl halide. wikipedia.org

The inclusion of the difluorobenzene unit into the polymer backbone imparts several desirable characteristics. Fluorine's high electronegativity enhances the thermal stability and chemical resistance of the resulting materials. numberanalytics.com Fluorinated polymers are often used in high-performance applications due to these robust properties. man.ac.ukmdpi.com Furthermore, the fluorine atoms act as electron-withdrawing groups, which can modify the electronic properties of the polymer, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for applications in organic electronics. nih.gov The ethoxy group, being an electron-donating substituent, can improve the solubility of the polymer in organic solvents, aiding in its processing and characterization.

| Functional Group | Role in Polymer Synthesis and Properties |

| Ethynyl (-C≡CH) | Reactive site for polymerization, primarily via Sonogashira coupling, creating a rigid, linear linkage in the polymer backbone. wikipedia.org |

| Difluorophenyl | Enhances thermal and chemical stability; modifies electronic properties by lowering HOMO/LUMO energy levels. numberanalytics.comnih.gov |

| Ethoxy (-OCH₂CH₃) | Improves solubility and processability; acts as a mild electron-donating group to modulate electronic structure. |

Design and Synthesis of Liquid Crystal Monomers and Mesogenic Scaffolds

The rigid, rod-like structure of phenylacetylene (B144264) derivatives is a foundational element in the design of liquid crystal (LC) molecules. The 1-Ethoxy-4-ethynyl-2,3-difluorobenzene scaffold is particularly well-suited for this application. The combination of the rigid ethynyl linker and the aromatic rings contributes to the formation of the elongated molecular shape necessary for inducing mesogenic phases (the state of matter between liquid and solid).

Fluorinated liquid crystals are of significant interest for display technologies. The strong dipole moment created by the carbon-fluorine bonds in the difluorobenzene ring leads to materials with high dielectric anisotropy. This property is crucial for achieving low-voltage switching in liquid crystal displays (LCDs). The synthesis of novel liquid crystals based on tetrafluorophenyl-ethynyl benzoates has demonstrated the utility of this core structure in creating materials with stable smectic A and nematic phases. rsc.org The ethoxy group can further influence the mesophase behavior and clearing points of the final liquid crystal material.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of organic electronics, materials with tailored electronic properties are essential for fabricating efficient devices like OLEDs. The structure of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene incorporates features that are highly relevant to the design of OLED materials. The molecule itself can be considered a donor-π-acceptor (D-π-A) system, where the ethoxy group is the donor, the phenyl-ethynyl unit is the π-bridge, and the difluorobenzene ring is the acceptor.

Such D-π-A architectures are fundamental to many advanced OLED emitters, including those that function via Thermally Activated Delayed Fluorescence (TADF). nih.gov Materials with TADF properties can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com The incorporation of fluorinated groups is a common strategy to tune the HOMO and LUMO energy levels of organic semiconductors, which can facilitate more efficient charge injection and transport within the OLED device stack. researchgate.net The ethynyl linker provides a rigid connection that extends the π-conjugation of the system, a critical factor in controlling the emission color and efficiency of the material. nih.gov

Development of Fluorescent Probes and Solvatochromic Systems

Molecules with a D-π-A structure, like 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, often exhibit solvatochromism. This phenomenon is the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. Upon photoexcitation, these molecules can undergo Intramolecular Charge Transfer (ICT), where electron density moves from the donor to the acceptor end of the molecule. beilstein-journals.org The excited state is more polar than the ground state, and its energy is stabilized to a greater extent by polar solvents.

This stabilization leads to a bathochromic (red) shift in the fluorescence emission as solvent polarity increases. beilstein-journals.orgrsc.org This sensitivity to the local environment makes such compounds candidates for use as fluorescent probes to report on the polarity or viscosity of microenvironments, such as in biological systems or polymer matrices. rsc.orgnih.gov For example, a study of phenylethynyltriphenylene derivatives with donor and acceptor groups showed significant red shifts in emission maxima with increasing solvent polarity, a hallmark of ICT and solvatochromism. beilstein-journals.org

Table: Representative Solvatochromic Shift in a Donor-Acceptor Ethynyl Compound Data is illustrative of the trend observed in similar D-π-A systems.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Hexane | 31.0 | 350 | 400 | 50 |

| Toluene | 33.9 | 352 | 415 | 63 |

| Dichloromethane | 40.7 | 355 | 445 | 90 |

| Acetonitrile | 45.6 | 355 | 480 | 125 |

| Dimethyl Sulfoxide | 45.1 | 356 | 510 | 154 |

Design and Synthesis of Molecular Machines and Rotors

Molecular machines are single molecules or small assemblies of molecules designed to perform machine-like movements in response to an external stimulus. A key component of many such systems is the molecular rotor, which consists of a rotating element (rotator) connected to a stationary part (stator). The 1,4-diethynylphenylene unit is a well-established rotator component, where the ethynyl groups act as an axle. nih.govresearchgate.net

The 1-Ethoxy-4-ethynyl-2,3-difluorobenzene scaffold is an excellent candidate for constructing such rotors. The central difluorophenyl ring would serve as the rotator. The two fluorine atoms create a significant dipole moment on the ring, which could allow its rotational motion to be influenced or driven by an external electric field. researchgate.net The ethoxy group would modify the steric bulk and electronic properties of the rotator, influencing its rotational dynamics and interactions with the stator and surrounding environment.

Chemical Scaffolds for Novel Material Architectures

Beyond the specific applications detailed above, 1-Ethoxy-4-ethynyl-2,3-difluorobenzene serves as a versatile chemical scaffold for building a multitude of novel material architectures. Its utility stems from the orthogonal reactivity and functionality of its constituent parts.

Reactivity of the Alkyne: The terminal alkyne is not only useful for polymerization but also for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the scaffold to be easily attached to other molecules, surfaces, or biomolecules with high efficiency and specificity.

Tunability of the Aromatic Core: The combination of an electron-donating ethoxy group and electron-withdrawing fluorine atoms on the benzene (B151609) ring allows for the systematic tuning of the molecule's electronic and photophysical properties. numberanalytics.com This control is fundamental to designing materials with specific absorption/emission wavelengths, redox potentials, or dielectric properties.

Structural Rigidity: The phenylacetylene unit provides a rigid, linear element that is crucial for creating ordered structures, such as those found in liquid crystals and certain conjugated polymers.

This combination of features makes 1-Ethoxy-4-ethynyl-2,3-difluorobenzene a powerful platform for chemists and material scientists to design and synthesize next-generation functional materials.

Role As a Key Intermediate in Organic Synthesis and Functional Molecule Design

Precursors for Fluorinated Pharmaceuticals and Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govresearchgate.net Fluorinated heterocycles, in particular, are prominent motifs in a significant number of approved drugs. nih.gove-bookshelf.de 1-Ethoxy-4-ethynyl-2,3-difluorobenzene serves as a key building block for introducing a difluorinated phenyl moiety into potential pharmaceutical agents. The presence of two fluorine atoms can significantly influence the electronic properties and conformation of the final molecule, which can be crucial for its biological activity. nih.gov

The ethynyl (B1212043) group is a versatile handle for further chemical transformations. It can participate in various coupling reactions to build more complex molecular architectures. For instance, it can be a precursor for the synthesis of fluorinated analogues of known bioactive compounds, where the difluorophenyl group is a critical pharmacophore. The strategic placement of fluorine atoms can block metabolic pathways, leading to improved drug efficacy and a better pharmacokinetic profile. researchgate.net

Research into fluorinated compounds for therapeutic applications is extensive, with many studies focusing on the synthesis of novel fluorinated heterocycles with a wide range of biological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects. nih.gov The use of precursors like 1-Ethoxy-4-ethynyl-2,3-difluorobenzene allows for the systematic exploration of the chemical space around a particular pharmacophore by creating libraries of fluorinated derivatives for structure-activity relationship (SAR) studies.

Scaffolds for Agrochemical and Specialty Chemical Development

The principles of using fluorinated compounds in pharmaceuticals also extend to the agrochemical industry. nih.gov Organofluorine compounds are integral to the design of modern herbicides, insecticides, and fungicides, with a significant portion of commercial agrochemicals containing at least one fluorine atom. nih.govresearchgate.net The difluorobenzene core of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene can be a key structural element in the development of new crop protection agents. The presence of fluorine can enhance the biological efficacy and selectivity of these compounds. nih.gov

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The reactive ethynyl group of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene provides a convenient point of diversification for creating a range of derivatives with varied substituents. This allows for the fine-tuning of the molecule's properties to optimize its activity against specific pests or weeds while minimizing its impact on non-target organisms and the environment. nih.gov

The unique substitution pattern of the difluorinated ring can also contribute to overcoming resistance mechanisms in target organisms, a significant challenge in modern agriculture. By introducing novel fluorinated scaffolds, researchers can develop agrochemicals with new modes of action. nih.gov

Synthesis of Heterocyclic Systems and Complex Aromatic Architectures

The terminal alkyne functionality of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of heterocyclic systems and complex aromatic architectures.

One of the most prominent applications of terminal alkynes is in the Sonogashira coupling reaction . This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org Using 1-Ethoxy-4-ethynyl-2,3-difluorobenzene in a Sonogashira coupling would allow for the direct attachment of the difluorinated phenyl moiety to other aromatic or vinylic systems, paving the way for the construction of extended conjugated systems or polycyclic aromatic hydrocarbons. nih.govmanchester.ac.uk

Another key reaction of terminal alkynes is the azide-alkyne cycloaddition , a cornerstone of "click chemistry". This reaction, particularly the copper-catalyzed version (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. organic-chemistry.org Triazoles are important heterocyclic scaffolds in medicinal chemistry due to their stability and ability to participate in hydrogen bonding. By reacting 1-Ethoxy-4-ethynyl-2,3-difluorobenzene with various organic azides, a library of fluorinated triazole derivatives can be readily synthesized. nih.gov These reactions are known for their high yields, wide scope, and simple reaction conditions. organic-chemistry.org

Furthermore, the ethynyl group can participate in various cycloaddition reactions, such as [2+2+1+1] cycloadditions, to form densely functionalized aromatic systems. researchgate.net These types of reactions enable the rapid construction of complex molecular frameworks from relatively simple starting materials. The difluorinated benzene (B151609) ring of the starting material would be incorporated into the newly formed aromatic architecture, providing a route to novel fluorinated polycyclic compounds.

| Reaction Type | Reagents/Catalysts | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-substituted alkynes |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazoles |

| Cycloaddition Reactions | Transition metal catalysts, CO | Densely functionalized phenols and other aromatics |

Late-Stage Functionalization Strategies in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. semanticscholar.orgdntb.gov.ua This approach avoids the need for de novo synthesis of each new analogue and allows for the rapid diversification of complex scaffolds, which is particularly valuable in drug discovery and development. nih.gov

1-Ethoxy-4-ethynyl-2,3-difluorobenzene can be utilized in LSF strategies where the ethynyl-difluorophenyl moiety is introduced into a complex bioactive molecule. For example, a complex molecule containing a halide or triflate group could be coupled with 1-Ethoxy-4-ethynyl-2,3-difluorobenzene via a Sonogashira reaction in the final steps of a synthesis. This would allow for the direct installation of the fluorinated aromatic alkyne, potentially modulating the biological activity of the parent molecule.

The concept of LSF often relies on the selective activation of C-H bonds. nih.gov While the direct C-H ethynylation of a complex molecule with 1-Ethoxy-4-ethynyl-2,3-difluorobenzene is a challenging transformation, the reverse approach, where the ethynyl group is already present on one coupling partner, is a more established strategy. The ability to introduce the ethynyl-difluorophenyl group late in a synthesis provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound without having to redesign the entire synthetic route. semanticscholar.org

Future Research Directions and Emerging Opportunities

Innovations in Catalytic Functionalization Methodologies

Future research will likely focus on novel catalytic methods to selectively modify 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, leveraging its reactive sites—the terminal alkyne and the aromatic C-H bonds—to build complex molecules.

The direct functionalization of C–H bonds has become a pivotal strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. sciencesconf.orgacs.org For 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, future methodologies could target the regioselective C–H functionalization of the difluorobenzene ring. Catalytic systems, potentially using palladium, rhodium, or ruthenium, could be designed to direct the installation of new functional groups at specific positions, guided by the existing ethoxy substituent. acs.orgresearchgate.net Such advancements would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives. sciencesconf.org Copper-catalyzed C–H fluorination sequences represent another frontier, potentially allowing for the introduction of additional fluorine atoms to further tune the molecule's electronic properties. nih.gov

The ethynyl (B1212043) group is a highly versatile handle for a wide array of transformations. Innovations are expected in the realm of cross-coupling reactions. While classic Sonogashira coupling is a staple, future work may explore more efficient and robust catalyst systems, such as those based on palladium bis(trifluoroacetate), which have shown high yields in related couplings. beilstein-journals.orgnih.gov Copper-catalyzed oxidative cross-coupling reactions could provide a mild and effective route to connect the alkyne moiety with other functionalized aromatic systems, including highly fluorinated ones. researchgate.net Furthermore, developing catalytic methods for click reactions and polymerization starting from the ethynyl group will be crucial for its integration into functional polymers and materials.

| Potential Functionalization | Catalytic Approach | Key Advantages | Relevant Research Areas |

| Aromatic C-H Arylation | Palladium-catalyzed C-H activation | Bypasses pre-functionalization, high atom economy | Medicinal chemistry, materials science acs.orgresearchgate.net |

| C-C Bond Formation | Copper-catalyzed oxidative cross-coupling of alkyne | Good functional group tolerance, mild conditions | Synthesis of conjugated systems, organic electronics researchgate.net |

| Fluoroalkene Synthesis | Palladium-catalyzed Suzuki-Miyaura coupling | Access to complex fluorinated structures | Agrochemicals, pharmaceuticals beilstein-journals.orgnih.gov |

| C-F Bond Formation | Copper/NFSI-catalyzed C-H fluorination | Selective introduction of fluorine atoms | Tuning electronic properties of materials nih.gov |

Exploration of New Application Domains in Advanced Technologies

The distinct electronic properties conferred by the fluorine atoms, combined with the structural versatility of the ethynyl and ethoxy groups, make 1-Ethoxy-4-ethynyl-2,3-difluorobenzene a promising building block for next-generation technologies.

In the field of materials science, the compound could serve as a monomer for the synthesis of advanced polymers. The rigidity of the aromatic ring and the potential for creating highly conjugated systems via the alkyne group are desirable for applications in organic electronics. Fluorination is known to enhance the stability and modify the electronic characteristics of organic molecules, making derivatives of this compound candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). numberanalytics.comnih.gov The ethoxy group could be used to fine-tune solubility and processing characteristics, which are critical for device fabrication.

Furthermore, functionalized nanomaterials derived from this compound could find novel applications. For instance, its derivatives could be used to functionalize graphene or fullerenes, creating hybrid materials with tailored properties for use in sensors, catalysis, or biomedical imaging. researchgate.netmdpi.comnih.govrsc.org The ability of fluorine to participate in specific interactions, such as short C–H⋯F contacts, could be exploited to control the self-assembly and aggregation of molecules on surfaces, leading to the development of new smart materials and molecular sensors. rsc.org

| Potential Application Domain | Key Molecular Properties | Emerging Technologies |

| Organic Electronics | High electron affinity (from fluorine), rigid conjugated backbone | OLEDs, OPVs, OFETs numberanalytics.comnih.gov |

| Advanced Polymers | Polymerizable alkyne group, thermal stability | High-performance plastics, conductive polymers |

| Functional Nanomaterials | Versatile functionalization handles, tunable electronic properties | Graphene-based composites, fullerene derivatives researchgate.netnih.gov |

| Sensors | Ability to form specific intermolecular interactions (C-H...F) | Selective ion sensors, environmental monitoring mdpi.comrsc.org |

| Biomedical Materials | Biocompatibility of certain fluorinated compounds, functionalizability | Drug delivery systems, imaging agents nih.gov |

Integration with Sustainable and Green Chemistry Principles

Aligning the synthesis and application of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene with green chemistry principles is a critical future research direction. ijfmr.com This involves developing more environmentally benign synthetic routes and designing applications that contribute to sustainability. numberanalytics.comtandfonline.comdovepress.com

Future synthetic strategies will likely focus on reducing the environmental impact of fluorination processes. Traditional methods often use hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.com Emerging green fluorination techniques, such as electrochemical fluorination, offer a reagent-free and less hazardous alternative that can be performed under mild conditions. numberanalytics.comdovepress.com The development of catalytic cycles that use safer fluorinating agents and minimize waste generation will be paramount. numberanalytics.com

The principles of green chemistry also advocate for maximizing atom economy, using renewable feedstocks, and employing sustainable catalysts. ijfmr.comucl.ac.uk Research could explore the use of bio-based catalysts, such as those derived from agricultural by-products, for certain synthetic steps. tandfonline.comtandfonline.com Designing one-pot cascade reactions to synthesize derivatives would reduce the need for intermediate purification steps, saving solvents and energy. ucl.ac.uk Moreover, investigating the use of greener solvents, like water or perfluorinated solvents that can be easily recycled, could significantly lower the environmental footprint of processes involving this compound. ijfmr.com Ultimately, the goal is to create a life cycle for 1-Ethoxy-4-ethynyl-2,3-difluorobenzene and its derivatives that is both economically viable and environmentally responsible. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, and how can purity be validated?

- Methodology : The compound’s synthesis typically involves Sonogashira coupling between 1-ethoxy-2,3-difluoro-4-iodobenzene and terminal alkynes under palladium catalysis. Optimization includes testing reaction temperatures (60–100°C), solvent systems (THF/DMF), and base selection (e.g., triethylamine vs. Cs₂CO₃) to maximize yield . Purity validation requires HPLC (≥98% purity threshold) coupled with NMR (¹H/¹³C/¹⁹F) for structural confirmation. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How should researchers safely handle 1-Ethoxy-4-ethynyl-2,3-difluorobenzene in laboratory settings?

- Methodology : Use enclosed systems with local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Storage conditions: inert atmosphere (argon) at –20°C to prevent ethynyl group degradation. Spill management requires neutralization with vermiculite and disposal via licensed hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- Methodology : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions influenced by the ethynyl and fluorine groups. Fluorescence spectroscopy quantifies quantum yield (λex = 280 nm, λem = 320–450 nm). Electrochemical analysis (cyclic voltammetry) in anhydrous acetonitrile reveals redox potentials linked to the ethynyl moiety’s electron-withdrawing effects .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence regioselectivity in cross-coupling reactions?

- Methodology : Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution and steric hindrance. Experimental validation: compare reaction outcomes using substituted aryl halides (e.g., bromo vs. iodo derivatives). Kinetic studies (monitored via <sup>19</sup>F NMR) quantify activation barriers for competing pathways .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar fluorinated aromatics?

- Methodology : Cross-reference OECD guidelines (e.g., Test No. 423 for acute oral toxicity) with in vitro assays (Ames test for mutagenicity). For 1-Ethoxy-4-ethynyl-2,3-difluorobenzene, conflicting data may arise from impurities (e.g., residual palladium). Mitigation: ICP-MS analysis of metal content and dose-response studies in zebrafish embryos (LC50 determination) .

Q. How does the compound’s stability vary under photolytic vs. thermal conditions, and what degradation products form?

- Methodology : Accelerated stability testing: expose samples to UV light (254 nm, 48 hours) vs. 80°C (72 hours). Analyze degradation via GC-MS and HPLC-TOF. Key products include 4-ethoxy-2,3-difluorophenol (via ethynyl cleavage) and fluorinated quinones (oxidation byproducts) .

Q. What computational approaches predict the compound’s reactivity in supramolecular assembly applications?

- Methodology : Molecular dynamics simulations (AMBER force field) model interactions with π-acidic hosts (e.g., cucurbit[7]uril). Density functional theory (DFT) calculates binding energies and orbital alignment. Experimental validation: X-ray crystallography of co-crystals .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility data for polar vs. nonpolar solvents?

- Methodology : Systematic solubility testing (shake-flask method) in solvents ranked by Hansen solubility parameters. Confounding factors: residual moisture (measured via Karl Fischer titration) and crystallinity (assessed via PXRD). Data normalization to account for batch-to-batch variability .

Q. Why do conflicting reports exist on the compound’s fluorescence quenching mechanisms?

- Methodology : Time-resolved fluorescence spectroscopy distinguishes static (ground-state complexation) vs. dynamic (collisional) quenching. Stern-Volmer plots (I0/I vs. [quencher]) identify linearity deviations. Control experiments with structurally analogous non-fluorinated compounds isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.